molecular formula C21H31NO8 B14661821 Triacetylindicine CAS No. 39870-08-1

Triacetylindicine

Cat. No.: B14661821
CAS No.: 39870-08-1
M. Wt: 425.5 g/mol
InChI Key: KUYONALXCVNWJX-PTMNIEHFSA-N
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Description

Classification and Context within Pyrrolizidine (B1209537) Alkaloids (PAs)

Pyrrolizidine alkaloids (PAs) are a large and diverse group of natural compounds produced by numerous plant species worldwide, estimated to be present in about 3% of all flowering plants. researchgate.netresearchgate.net They are particularly common in the plant families Boraginaceae, Asteraceae (Compositae), and Fabaceae (Leguminosae). researchgate.netinchem.org

Structurally, PAs are esters composed of a necine base and one or more necic acids. researchgate.netencyclopedia.pub The necine base is a bicyclic structure of two fused five-membered rings with a nitrogen atom at the bridgehead, known as a pyrrolizidine nucleus. encyclopedia.pubnih.gov PAs are classified based on several features, including the structure of the necine base (e.g., retronecine (B1221780), heliotridine, otonecine, platynecine) and the nature of the ester linkage. encyclopedia.pubnih.gov This esterification can result in monoesters, open-chain diesters, or macrocyclic diesters. inchem.orgencyclopedia.pub

Indicine (B129459), the parent compound of triacetylindicine, is a naturally occurring monoester pyrrolizidine alkaloid. researchgate.net It consists of the necine base retronecine esterified with a necic acid. This compound, also known as indicine triacetate, is a semi-synthetic derivative created through the chemical modification of indicine. nih.gov Specifically, it is the product of the acetylation of the three hydroxyl (-OH) groups present on the indicine molecule. This conversion changes its chemical properties, as reflected in its molecular formula and weight.

Table 1: Comparison of Indicine and this compound

CompoundMolecular FormulaMolecular Weight ( g/mol )Classification
IndicineC₁₅H₂₅NO₅299.36Natural Pyrrolizidine Alkaloid (Monoester)
This compoundC₂₁H₃₁NO₈425.47Semi-synthetic Pyrrolizidine Alkaloid Derivative
Data sourced from NIST Chemistry WebBook and GSRS. nih.govnist.gov

Historical Trajectory of Pyrrolizidine Alkaloid Research Relevant to this compound

The scientific investigation of pyrrolizidine alkaloids began with the identification of their toxic effects on livestock that consumed PA-containing plants. This initial focus on toxicology expanded significantly in the mid-20th century as researchers began to uncover the potential pharmacological activities of these compounds.

A pivotal development in this field was the discovery of antineoplastic properties in certain PAs. Indicine, isolated from plants such as Heliotropium indicum, was one of the compounds that demonstrated promising antitumor activity in preclinical models. nih.govnih.gov This discovery spurred further research into its potential as a cancer therapeutic.

However, the clinical development of indicine was complicated by its inherent toxicity. In the quest for agents with an improved therapeutic index (greater efficacy with lower toxicity), researchers turned to modifying the natural structure of indicine. This led to the investigation of derivatives, most notably indicine N-oxide. nih.govmedchemexpress.com Indicine N-oxide, a metabolite of indicine also found naturally in the plant, was selected for clinical development due to its activity in murine leukemia models and was evaluated in Phase I and II clinical trials for various cancers. nih.govnih.gov Studies revealed that the cytotoxic activity of indicine N-oxide was related to its ability to damage DNA and interfere with microtubule assembly in cancer cells. researchgate.netnih.govchemfaces.com

The synthesis and study of this compound are part of this broader effort to create safer and more effective antineoplastic agents from a natural product lead. By acetylating the hydroxyl groups of indicine, researchers aimed to alter its physicochemical properties, which could in turn modify its biological activity and pharmacokinetic profile. The investigation of such derivatives is a standard strategy in medicinal chemistry to optimize a lead compound.

Table 2: Key Compounds in the Research Lineage of this compound

CompoundSignificance
Indicine A natural pyrrolizidine alkaloid from Heliotropium indicum with demonstrated antineoplastic activity. It served as the lead compound for further development. nih.gov
Indicine N-oxide A derivative of indicine selected for clinical development due to its antitumor properties. Its study provided key insights into the mechanism of action. nih.govmedchemexpress.comnih.gov
This compound A semi-synthetic derivative of indicine, representing efforts to modify the parent molecule to potentially enhance its therapeutic properties. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39870-08-1

Molecular Formula

C21H31NO8

Molecular Weight

425.5 g/mol

IUPAC Name

[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2-acetyloxy-2-[(1S)-1-acetyloxyethyl]-3-methylbutanoate

InChI

InChI=1S/C21H31NO8/c1-12(2)21(30-16(6)25,13(3)28-14(4)23)20(26)27-11-17-7-9-22-10-8-18(19(17)22)29-15(5)24/h7,12-13,18-19H,8-11H2,1-6H3/t13-,18+,19+,21+/m0/s1

InChI Key

KUYONALXCVNWJX-PTMNIEHFSA-N

Isomeric SMILES

C[C@@H]([C@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(C)C(C(C)OC(=O)C)(C(=O)OCC1=CCN2C1C(CC2)OC(=O)C)OC(=O)C

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Triacetylindicine

Elucidation of the Biosynthetic Pathway of Pyrrolizidine (B1209537) Alkaloids

Pyrrolizidine alkaloids (PAs) are a large group of secondary metabolites produced by plants as a defense mechanism against herbivores. researchgate.net These compounds are characterized by a core structure known as the necine base, which is a pyrrolizidine ring system. researchgate.net The vast structural diversity of PAs arises from the esterification of various necine bases with different necic acids, followed by further modifications such as hydroxylation, and acetylation. researchgate.netnih.gov Triacetylindicine belongs to this class of compounds. fda.gov The biosynthesis of PAs occurs in the roots of the plants, and they are then transported to other parts of the plant, often as N-oxides, for storage. mdpi.com

The biosynthesis of the pyrrolizidine necine base begins with polyamines. rsc.org The primary precursors are putrescine and spermidine (B129725), which are derived from the amino acids L-arginine and L-ornithine. nih.govcdnsciencepub.com

The first committed and pathway-specific step in PA biosynthesis is the formation of homospermidine. oup.comnih.govpnas.org This reaction is catalyzed by the enzyme homospermidine synthase (HSS). nih.govpnas.org HSS facilitates the NAD+-dependent transfer of an aminobutyl group from spermidine to a molecule of putrescine. cdnsciencepub.comnih.gov While it was once debated whether two molecules of putrescine or one molecule of putrescine and one of spermidine were the true substrates, it is now understood that HSS utilizes both putrescine and spermidine. mdpi.comcdnsciencepub.com Homospermidine is a symmetrical C4-N-C4 intermediate that is exclusively channeled into the necine base moiety. nih.govrsc.org

Following its synthesis, homospermidine undergoes a two-step oxidative deamination to form the dialdehyde (B1249045) 4-(4-oxobutylamino)butanal, which then cyclizes to form the characteristic pyrrolizidine scaffold. rsc.org

Table 1: Precursors in Pyrrolizidine Alkaloid Biosynthesis

Precursor Role in Pathway Source
L-Arginine / L-Ornithine Initial amino acid precursors nih.gov
Putrescine Direct substrate for Homospermidine Synthase nih.govnih.govrsc.org
Spermidine Provides an aminobutyl group for homospermidine formation cdnsciencepub.comnih.govrsc.org
Homospermidine First pathway-specific intermediate, precursor to the necine base nih.govpnas.org

This table summarizes the key starting materials for the biosynthesis of the pyrrolizidine alkaloid core structure.

Once the fundamental necine base, such as retronecine (B1221780), is formed, the late-stage biosynthetic steps generate the vast diversity of PA structures. mdpi.com These steps primarily involve esterification and other chemical modifications. nih.gov The necine base is esterified with one or more necic acids. mdpi.com These necic acids have their own distinct biosynthetic origins, often derived from common amino acids like valine and isoleucine. nih.govmdpi.com

The final structure of a specific PA, such as this compound, is determined by the specific necine base, the type and number of necic acids attached, and subsequent modifications. These modifications can include hydroxylations at various positions on the necine base or necic acid, as well as acetylations of these hydroxyl groups. nih.gov It is this combinatorial process that leads to the formation of hundreds of different PAs, including open-ring diesters, macrocyclic diesters, and monoesters. researchgate.netacs.org this compound is an acetylated PA derivative, indicating it undergoes these late-stage acetylation steps.

The biosynthesis of PAs is a tightly regulated process, controlled at both the genetic and enzymatic levels to ensure the compounds are produced when and where they are needed for plant defense. pnas.orgmdpi.com

Genetic Regulation: The expression of genes encoding biosynthetic enzymes is a key control point. libretexts.orgwikipedia.org The gene for homospermidine synthase (HSS), the enzyme for the first committed step, is a major site of regulation. pnas.org Studies have shown that HSS expression is localized to specific cells, such as the root endodermis and bundle sheath cells in leaves, and can be activated at different developmental stages, like flowering, to protect reproductive structures. oup.com The expression of biosynthetic pathway genes can be coordinated, similar to how genes are organized in operons in bacteria, allowing for a collective response to stimuli. libretexts.orgkhanacademy.org This regulation is influenced by various transcription factors that respond to both developmental cues and environmental stresses, such as herbivory or pathogen attack. mdpi.com

Enzymatic Regulation: The activity of the biosynthetic enzymes themselves is also controlled. khanacademy.org A common mechanism is feedback inhibition, where the final product of a pathway inhibits the activity of an early enzyme in that same pathway. khanacademy.org This allows the cell to self-regulate the production of the metabolite, preventing over-accumulation. khanacademy.org Enzyme activity can also be modulated by covalent modifications, such as phosphorylation or methylation, which can switch an enzyme between its active and inactive states in response to cellular signals. mgcub.ac.in For PA biosynthesis, the activity of HSS is known to be inhibited by its product, homospermidine, at high concentrations. nih.gov

Table 2: Key Regulatory Points in Pyrrolizidine Alkaloid Biosynthesis

Regulatory Level Mechanism Key Component Effect
Genetic Transcriptional Control Homospermidine Synthase (HSS) gene Controls the amount of the first pathway-specific enzyme produced. pnas.org
Enzymatic Feedback Inhibition Homospermidine Synthase (HSS) enzyme The end-product of the pathway inhibits the enzyme's activity. khanacademy.org
Enzymatic Covalent Modification Biosynthetic Enzymes Post-translational modifications can activate or inactivate enzymes. mgcub.ac.in

This table outlines the primary mechanisms controlling the production of pyrrolizidine alkaloids in plants.

Biotransformation and Metabolism of this compound

When PAs like this compound are ingested by animals or humans, they undergo extensive metabolism, primarily in the liver. taylorandfrancis.cominchem.orgselvita.com This biotransformation is critical as it determines the toxic potential of the compound. nih.gov There are three principal metabolic pathways for 1,2-unsaturated PAs. mdpi.cominchem.orgmdpi.com

In vitro studies using liver subcellular fractions (such as microsomes and S9 fractions) and hepatocytes have been instrumental in elucidating the metabolic fate of PAs. selvita.comwuxiapptec.comevotec.com These systems allow for the investigation of metabolic pathways and the identification of the enzymes involved. wuxiapptec.comnih.gov The primary metabolic routes identified are hydrolysis, N-oxidation, and oxidation to pyrrolic derivatives. mdpi.commdpi.com

Hydrolysis: Carboxylesterases can cleave the ester bonds of the PA, releasing the necine base and the necic acids. inchem.orgmdpi.com This is generally considered a detoxification pathway, as the hydrolysis products are much less toxic and can be more easily excreted. mdpi.com

N-oxidation: The tertiary nitrogen of the necine base can be oxidized to form a PA N-oxide. mdpi.commdpi.com This is also largely viewed as a detoxification step, as N-oxides are water-soluble and readily eliminated. mdpi.com However, some evidence suggests that N-oxides can be reduced back to the parent PA in the body, potentially acting as a reservoir for the toxic compound. mdpi.com

Oxidation (Metabolic Activation): The most critical pathway in terms of toxicity is the oxidation of the necine base by cytochrome P450 (CYP) enzymes. taylorandfrancis.comresearchgate.net This reaction creates highly reactive electrophilic metabolites known as dehydropyrrolizidine alkaloids (DHPAs), or pyrrolic esters. mdpi.comresearchgate.net These reactive metabolites can bind to cellular macromolecules like DNA and proteins, forming adducts that lead to cytotoxicity and genotoxicity. taylorandfrancis.comfrontiersin.org

The metabolic activation of PAs to toxic pyrrolic derivatives is catalyzed by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases located primarily in the liver. acs.orgresearchgate.net The specific CYP isoforms involved can vary between animal species and even between different PAs. acs.orgnih.gov

In vitro studies with human liver microsomes and recombinant human CYPs have identified several key isoforms. acs.orgnih.govCYP3A4 is consistently shown to be the major enzyme responsible for the metabolic activation of hepatotoxic PAs in humans. acs.orgfrontiersin.orgacs.org For certain PAs, CYP3A5 also plays a significant role. acs.org While CYP3A isoforms are dominant, other CYPs, including members of the CYP2C and CYP2D families, have also been implicated in the metabolism of some PAs. acs.orgnih.gov The efficiency of activation by these enzymes is a crucial factor determining the toxic potency of a given PA. acs.org Retronecine-type PAs, for instance, can be activated by a broader range of CYP isoforms compared to otonecine-type PAs. acs.org

Table 3: Cytochrome P450 Isoforms in Pyrrolizidine Alkaloid Metabolic Activation

CYP Isoform Role in PA Metabolism Species
CYP3A4 Major isoform for metabolic activation to toxic pyrroles. acs.orgfrontiersin.orgacs.org Human
CYP3A5 Contributes to the activation of certain PAs. acs.org Human
CYP2D6 Involved in the metabolism of some PAs. nih.gov Human
CYP2C19 Involved in the metabolism of some PAs. nih.gov Human

This table lists the key human Cytochrome P450 enzymes identified in the metabolic activation of pyrrolizidine alkaloids.

Identification of Pyrrolic Metabolites and Reactive Intermediates

The metabolic activation of pyrrolizidine alkaloids (PAs) containing an unsaturated necine base, such as this compound, is a critical process that leads to the formation of toxic metabolites. This bioactivation is primarily initiated by cytochrome P450 (CYP) enzymes, which convert the parent alkaloid into highly reactive dehydropyrrolizidine alkaloid (DHP) intermediates. nih.govresearchgate.netwikipedia.org These intermediates are characterized by a pyrrolic structure and are potent electrophiles capable of reacting with cellular nucleophiles like proteins and DNA. nih.gov

Research on closely related PAs provides significant insight into the specific reactive metabolites that are likely formed from this compound. Studies on the PA retrorsine (B1680556), for instance, have utilized advanced techniques like electrochemical (EC) oxidation coupled with liquid chromatography/mass spectrometry (LC/MS) to identify short-lived intermediates. nih.gov This method simulated the metabolic oxidation and led to the identification of dehydroretrorsine (B1670206) (with a mass-to-charge ratio, m/z, of 350), which subsequently degraded into a smaller, highly reactive metabolite identified as (3H-pyrrolizin-7-yl)methanol (m/z 136). nih.gov The significance of this finding is underscored by the observation that this same reactive metabolite (m/z 136) and its isomer were also generated during the incubation of other PAs, such as lasiocarpine (B1674526) and senkirkin, with human liver microsomes (HLM), suggesting it is a common toxic metabolite for this class of compounds. nih.gov

To confirm the reactivity of these intermediates, they are often "trapped" using nucleophilic agents like reduced glutathione (B108866) (GSH). In the aforementioned study, both isomers of (3H-pyrrolizin-7-yl)methanol reacted with GSH to form identical glutathione conjugates, providing indirect but strong evidence of the bioactivation pathway. nih.govnih.gov The formation of these GSH conjugates represents a detoxification pathway, but their detection also confirms the transient existence of the highly reactive pyrrolic precursors. nih.gov

Table 1: Identification of Reactive Pyrrolic Metabolites from a Representative Pyrrolizidine Alkaloid (Retrorsine) nih.gov
Metabolite TypeIdentified CompoundMass-to-Charge Ratio (m/z)Method of IdentificationNotes
Primary Pyrrolic MetaboliteDehydroretrorsine350 [M+H]⁺EC-LC/MSInitial product of oxidation.
Secondary Reactive Intermediate(3H-pyrrolizin-7-yl)methanol136 [M+H]⁺EC-LC/MS, HLM, HRMS, NMRA common, highly reactive degradation product.
GSH ConjugateGSH-(3H-pyrrolizin-7-yl)methanol Conjugate 1441 [M-H]⁻EC-LC/MS, HLMFormed by trapping the reactive intermediate with glutathione.
GSH ConjugateGSH-(3H-pyrrolizin-7-yl)methanol Conjugate 2730 [M-H]⁻EC-LC/MS, HLMA di-GSH conjugate.

In Vivo Metabolic Fate of this compound (Mechanistic Aspects)

The in vivo metabolic fate of this compound is governed by the interplay of its absorption, distribution throughout the body, biotransformation into various metabolites, and subsequent excretion. The mechanistic aspects of its fate are centered on its metabolic activation, which occurs in specific tissues and results in the presence of both the parent compound and its metabolites circulating in the bloodstream.

Following administration in research models, this compound and its metabolites are distributed via the circulatory system. Modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for the sensitive detection and quantification of these compounds in biological matrices like plasma. nih.govnih.gov These methods allow for the tracking of the parent compound and the identification of its various metabolic products over time. researchgate.net

Studies on indicine (B129459) N-oxide, a compound structurally related to this compound, provide a relevant model. When administered to rabbits, its metabolite, indicine, was successfully detected and quantified in plasma, demonstrating a clear dose-dependent relationship in its circulation. nih.gov Another study focused on developing a robust LC-MS/MS method for the quantification of the PA usaramine (B25058) and its N-oxide in rat plasma. nih.gov The method achieved a high degree of sensitivity, with a lower limit of quantification (LLOQ) of 1.0 ng/mL for both analytes, showcasing the capability to measure even trace amounts of circulating metabolites. nih.gov The blood-to-plasma concentration ratio of PAs is generally low, indicating a limited binding affinity to red blood cells. thieme-connect.com

Table 2: Examples of Circulating Pyrrolizidine Alkaloid Metabolite Detection in Research Models
Parent CompoundDetected Circulating MetaboliteResearch ModelAnalytical MethodKey FindingReference
Indicine N-oxideIndicineRabbitNot specifiedIndicine was detected in plasma in a dose-dependent manner. nih.gov
UsaramineUsaramine and Usaramine N-oxideRatLC-MS/MSAchieved a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL in plasma. nih.gov

The metabolic activation of this compound, like other toxic PAs, is highly tissue-specific, with the liver being the principal site. researchgate.netwikipedia.orgmdpi.com The hepatotoxicity associated with PAs is a direct consequence of this hepatic bioactivation. ebi.ac.uk Within the liver, CYP enzymes, especially those of the CYP3A subfamily located in the microsomal fraction of hepatocytes, catalyze the conversion of PAs to their reactive dehydropyrrolizidine alkaloid (DHPA) forms. researchgate.netnih.gov

Compelling evidence for the liver's central role comes from studies using advanced research models. In experiments with mice featuring tissue-selective deletion of P450 enzymes, it was conclusively shown that hepatic P450s were essential for the bioactivation of the PA retrorsine, whereas intestinal P450s were not. arizona.edu Once formed in the liver, these reactive metabolites can exert their effects locally, binding to hepatic proteins and DNA. nih.gov Alternatively, they can be transported out of the hepatocytes into the bloodstream or bile, subsequently reaching and affecting other tissues. mdpi.com Research in bile duct-cannulated rats demonstrated that liver-generated reactive PA metabolites were transported via bile into the intestine, where they could exert enterotoxicity. arizona.edu

Molecular Mechanisms and Interactions of Triacetylindicine

Computational and Structural Biology Approaches to Molecular Interactions

Computational methods are essential for predicting how a molecule like Triacetylindicine might interact with biological macromolecules. These in silico techniques provide insights into binding affinities, stability, and the fundamental forces driving these interactions, guiding further experimental research.

Molecular Docking and Dynamics Simulations with Target Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, such as a protein or DNA. nih.govatlantis-press.comjppres.com For this compound, this process would involve creating a 3D model of the compound and "docking" it into the binding site of a known biological target. The simulation calculates the binding energy, with lower scores typically indicating a more favorable interaction. atlantis-press.com This can help identify potential molecular targets and elucidate the binding mode.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamic behavior of the this compound-macromolecule complex over time. nih.govnih.govrsc.org An MD simulation would analyze the movements and conformational changes of the complex, providing a more realistic view of the interaction in a biological environment. nih.gov Key metrics from MD simulations include Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), which assess the stability of the complex and the flexibility of its components, respectively. nih.gov

Table 1: Key Parameters in Molecular Docking and Dynamics Simulations

Parameter Description Relevance to this compound
Binding Energy (kcal/mol) The calculated energy of interaction between the ligand and the target molecule in molecular docking. Predicts the affinity of this compound for a specific biological target.
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed protein-ligand complexes over time in an MD simulation. Indicates the stability of the this compound-target complex.

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each particle (e.g., amino acid residue) from its average position during an MD simulation. | Reveals which parts of the target macromolecule are most affected by this compound binding. |

Analysis of Non-Covalent Binding Forces (Hydrogen Bonds, Van der Waals Interactions, Electrostatic Forces)

The binding of this compound to a macromolecule is governed by a combination of non-covalent interactions. nih.govmdpi.com These forces, while individually weak, collectively determine the specificity and strength of the binding. nih.gov

Hydrogen Bonds: These are formed between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. nih.gov In the context of this compound, its oxygen and nitrogen atoms could act as hydrogen bond acceptors or donors with amino acid residues in a protein's active site.

Electrostatic Forces: These are the attractive or repulsive forces between charged or polar groups. The distribution of partial charges on the this compound molecule would dictate its electrostatic interactions with the target.

Computational tools can map and quantify these interactions, revealing which residues in a target protein are critical for binding this compound and the nature of the forces involved. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. slideshare.netresearchgate.netnih.gov A QSAR model for this compound and its analogs would correlate specific molecular descriptors (such as hydrophobicity, electronic properties, and steric factors) with a measured biological effect. srmist.edu.innih.gov

The development of a QSAR model involves:

Data Set Selection: A group of structurally related compounds with known activities is chosen.

Descriptor Calculation: Various physicochemical properties (descriptors) are calculated for each molecule.

Model Building: Statistical methods are used to build an equation that links the descriptors to the biological activity.

Validation: The model's predictive power is rigorously tested. researchgate.net

A validated QSAR model could predict the activity of new, unsynthesized derivatives of this compound and provide insights into the structural features that are most important for its biological mechanism. nih.gov

In Vitro Cellular and Subcellular Mechanistic Investigations

While computational studies provide predictions, in vitro experiments are necessary to confirm and characterize the biochemical interactions of a compound and its metabolites within a cellular context.

Studies on DNA Adduct Formation by this compound Metabolites

Many compounds, particularly those from the pyrrolizidine (B1209537) alkaloid class to which indicine (B129459) belongs, require metabolic activation to exert their biological effects, including genotoxicity. researchgate.net This activation, often carried out by cytochrome P450 enzymes in the liver, can generate reactive electrophilic metabolites that can covalently bind to nucleophilic sites on DNA, forming DNA adducts. researchgate.netnih.govmdpi.com The formation of such adducts is a critical event in chemical carcinogenesis, as it can lead to mutations if not repaired. nih.gov

Studies on related pyrrolizidine alkaloids have shown that their metabolism can produce dehydropyrrolizidine esters, which are potent alkylating agents that form characteristic DNA adducts. researchgate.net An investigation into this compound would involve incubating the compound with liver microsomes (containing metabolic enzymes) and DNA, followed by analysis to detect the formation of any covalent adducts. nih.gov

Characterization of Adduct Structures

If DNA adducts are formed by this compound metabolites, the next critical step is to determine their precise chemical structures. This is typically achieved using a combination of enzymatic DNA hydrolysis followed by advanced analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govumn.edu Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to provide detailed structural information. nih.govumn.edu

Characterizing the adduct structure reveals which DNA base (e.g., guanine (B1146940), adenine) is targeted and at which atomic position the metabolite has attached. nih.gov This information is vital for understanding the potential mutagenic consequences of the DNA damage. For example, adducts at specific positions on guanine are known to cause specific types of mutations during DNA replication. researchgate.net

Table 2: Compounds Mentioned in this Article

Compound Name
This compound

In Vitro Metabolic Studies of this compound and Related PAs

Kinetics of Adduct Formation and DNA Repair System Interactions

The formation of covalent adducts with DNA is a key mechanism for many bioactive compounds. While specific kinetic data for this compound's adduct formation are not extensively detailed in publicly available literature, the general principles of such interactions involve the electrophilic centers of the compound reacting with nucleophilic sites on DNA bases. The rate and extent of this adduct formation are critical determinants of its biological activity.

Once DNA adducts are formed, they can be recognized and processed by the cell's sophisticated DNA repair machinery. The interaction of this compound-induced adducts with these repair systems is a crucial aspect of its mechanism of action. DNA repair pathways, such as base excision repair (BER) and nucleotide excision repair (NER), are responsible for identifying and removing various types of DNA damage. The efficiency and fidelity of these repair processes in handling this compound-induced lesions would significantly influence the ultimate cellular fate, determining whether the cell successfully repairs the damage, undergoes apoptosis, or accumulates mutations. The persistence of these adducts due to inefficient repair could lead to downstream biological consequences.

Investigation of Molecular Pathways and Signaling Cascades Perturbation

The biological effects of a compound are often mediated through the perturbation of intricate molecular pathways and signaling cascades that govern cellular processes.

Protein-Ligand Interactions and Enzyme Modulation

The interaction of small molecules with proteins is a fundamental aspect of pharmacology. mdpi.com Such interactions can lead to the modulation of enzyme activity, either through inhibition or activation. libretexts.orglibretexts.orgnih.govnih.govteachmephysiology.com The binding of a ligand to a protein's active or allosteric site can alter its conformation and, consequently, its catalytic function. nih.govnih.govresearchgate.netmdpi.com While specific protein targets of this compound have not been definitively elucidated in the available literature, it is plausible that its biological activity stems from interactions with key enzymes involved in cellular signaling. The identification of such protein-ligand interactions is crucial for a comprehensive understanding of its molecular mechanism. mdpi.com

The modulation of enzyme activity can have cascading effects on signaling pathways. nih.govnih.gov For instance, the inhibition of a kinase or the activation of a phosphatase can significantly alter the phosphorylation status of downstream proteins, thereby affecting signal transduction. mdpi.com

In Vivo Mechanistic Pathway Elucidation (in Research Models)

To understand the full scope of a compound's activity, it is essential to study its effects within a living organism. In vivo research models provide a platform to investigate the formation and persistence of DNA adducts and the resulting systemic biological responses at a molecular level.

In Vivo Formation and Persistence of DNA Adducts

The formation of DNA adducts in a whole-organism context is a complex process influenced by factors such as absorption, distribution, metabolism, and excretion of the compound. nih.govmaastrichtuniversity.nlsemanticscholar.orgresearchgate.netnih.govtera.org Following administration, this compound would be subject to metabolic processes that could either activate or detoxify it. The reactive metabolites could then form DNA adducts in various tissues.

The persistence of these adducts in different organs is a critical factor in determining tissue-specific effects. nih.gov Tissues with lower repair capacity or higher metabolic activation may exhibit higher and more persistent levels of DNA adducts. Studying the kinetics of adduct formation and removal in different tissues can provide valuable insights into the compound's in vivo behavior and potential target organs. nih.gov

Systemic Biological Responses at the Molecular Level (e.g., changes in enzyme activity, biomarker expression)

The formation of DNA adducts and perturbation of molecular pathways in vivo trigger a cascade of systemic biological responses. These can be monitored at the molecular level by measuring changes in enzyme activity or the expression of specific biomarkers. For example, an increase in the activity of DNA repair enzymes or the induction of stress-response genes can indicate the cell's attempt to counteract the compound's effects. researchgate.net

Synthesis, Structural Modification, and Derivatization of Triacetylindicine

Synthetic Strategies for Triacetylindicine and its Analogues

The generation of this compound and its related compounds can be achieved through total synthesis, which builds the molecule from basic chemical units, or by semi-synthetic modification of precursors isolated from natural sources.

While a direct total synthesis of this compound is not extensively documented, the total synthesis of its core structures, particularly the pyrrolizidine (B1209537) alkaloids indicine (B129459) and its parent necine base retronecine (B1221780), has been a significant focus of organic chemistry. acs.orgacs.org The general approach to these complex molecules serves as a blueprint for the potential total synthesis of this compound. nih.gov

A key strategy involves the enantioselective synthesis of the necine base, (+)-retronecine, and the specific necic acid, trachelanthic acid. An efficient synthesis of indicine N-oxide in its natural form has been accomplished through the regioselective coupling of (+)-retronecine with a protected form of trachelanthic acid. researchgate.net The synthesis of indicine can also be achieved through methods involving nonstabilized imidate ylides, which provide a route to the core pyrrolizidine structure. acs.org Once indicine or indicine N-oxide is synthesized, a straightforward acetylation step would yield this compound.

Table 1: Key Stages in the Potential Total Synthesis of this compound

StageDescriptionKey Intermediates/Reagents
1. Necine Base Synthesis Enantioselective synthesis of the pyrrolizidine core.(+)-Retronecine
2. Necic Acid Synthesis Preparation of the esterifying acid component.Protected Trachelanthic Acid
3. Coupling Reaction Esterification of the necine base with the necic acid.Indicine
4. N-Oxidation (Optional) Oxidation of the tertiary amine to form the N-oxide.Indicine N-oxide
5. Acetylation Acetylation of the hydroxyl groups.This compound

A more common and practical approach to producing this compound involves the modification of natural precursors. The primary precursor is indicine N-oxide, a pyrrolizidine alkaloid that can be isolated in significant quantities from plants such as Heliotropium indicum. chemfaces.comresearchgate.netnih.gov

The semi-synthetic process typically involves two main steps:

Reduction of the N-oxide: Indicine N-oxide is metabolically a prodrug, which is reduced in vivo to the active tertiary amine, indicine. nih.gov This reduction can be replicated chemically in the laboratory. Various reducing agents can be employed, with reagents like Titanium(III) chloride (TiCl₃) being noted for their efficiency and selectivity in converting N-oxides to their corresponding amines, even in complex biological matrices. researchgate.net

Acetylation: Following the reduction to indicine, the hydroxyl groups on the molecule are acetylated to form this compound. This is a standard esterification reaction, typically carried out using acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base.

This semi-synthetic route is advantageous as it leverages the complex stereochemistry provided by the natural product, avoiding the lengthy and often low-yielding steps of a total synthesis.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

SAR studies are crucial for optimizing the biological activity of a lead compound and understanding its mode of action. mdpi.com For this compound and its analogues, these studies focus on how specific structural features influence interactions with biological targets.

The design of this compound derivatives is guided by an understanding of how pyrrolizidine alkaloids interact with cellular components. The biological activity of indicine N-oxide is linked to its ability to damage DNA and disrupt microtubule polymerization. chemfaces.comresearchgate.netnih.gov Computational and binding studies have shown that indicine N-oxide binds to a unique site on tubulin, distinct from those used by colchicine (B1669291) or taxol, and is predicted to interact with the minor groove of DNA. chemfaces.comnih.gov

Key design principles for modifying these interactions include:

The Pyrrolizidine Core: The 1,2-unsaturated necine base is a critical structural feature for the biological activity of many pyrrolizidine alkaloids. usu.edu

The N-oxide Group: The N-oxide functionality significantly increases water solubility and often reduces the toxicity of the parent amine. acs.orgnih.gov It acts as a prodrug, with its reduction to the tertiary amine being a key activation step. nih.gov The polarity of the N-oxide group can be used to modulate membrane permeability. acs.org

The Ester Side Chain: The nature of the esterifying acid (in this case, trachelanthic acid and its acetylated form) is vital for activity. The steric and electronic properties of this side chain influence binding affinity to target macromolecules. usu.edu

Alterations to the functional groups of indicine N-oxide have a direct impact on its biological activity.

N-Oxide vs. Tertiary Amine: Indicine N-oxide itself is considered less toxic than its reduced form, indicine. usu.edu The conversion is necessary for the formation of reactive pyrrolic metabolites that are thought to be responsible for both the therapeutic and toxic effects. Therefore, modifying the electronic environment around the nitrogen atom could alter the rate of reduction and thus modulate activity.

Hydroxyl Groups and Acetylation: The free hydroxyl groups on indicine are key sites for interaction and metabolism. Acetylation to form this compound changes the polarity, size, and hydrogen-bonding capacity of the side chain. This modification can affect how the molecule fits into the binding pockets of target proteins like tubulin or interacts with DNA, thereby altering its efficacy and specificity.

Table 2: Structure-Activity Relationships of Indicine Analogues

Structural FeatureModificationImpact on Activity/PropertiesReference
Nitrogen Atom Oxidation to N-oxideIncreased water solubility; functions as a prodrug. nih.govacs.org
Nitrogen Atom Reduction of N-oxide to AmineBioactivation to the more reactive form, indicine. nih.gov
Ester Side Chain Hydrolysis of esterLoss of activity; the ester linkage is critical. evitachem.com
Hydroxyl Groups Acetylation (forms this compound)Alters polarity and steric profile, potentially affecting binding affinity and cell permeability.
Necine Base Saturation of C1-C2 double bondGenerally leads to a significant decrease or loss of toxicity and activity. usu.edu

Development of Probes and Labeled Analogues for Mechanistic Studies

To elucidate the detailed molecular mechanisms of this compound, researchers develop probes and labeled analogues. These chemical tools are designed to track the molecule within biological systems, identify its binding partners, and quantify its metabolic fate.

The development of such probes for this compound would likely follow established strategies. For instance, radiolabeled analogues are powerful tools. A known method for producing labeled pyrrolizidine alkaloids involves feeding plant cultures with radiolabeled precursors, such as [1,4-¹⁴C]putrescine, to biosynthetically generate labeled indicine N-oxide, which could then be converted to labeled this compound. core.ac.uk

Another approach is the synthesis of analogues tagged with fluorescent markers or affinity labels like biotin. These probes would allow for:

Visualization: Fluorescently labeled this compound could be used in cellular imaging studies to visualize its subcellular localization and interaction with structures like the microtubule network.

Target Identification: Biotinylated analogues could be used in pull-down assays coupled with mass spectrometry to isolate and identify cellular binding partners, confirming targets like tubulin and potentially discovering new ones.

Metabolic Studies: Isotopically labeled versions (e.g., using ¹³C, ¹⁵N, or ³H) are invaluable for pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion of the compound and its metabolites. nih.gov Structurally similar alkaloids, such as heliotrine (B1673042) N-oxide, have been used as internal standards in mass spectrometry to quantify indicine N-oxide and its metabolites, a principle that applies to the study of this compound as well. evitachem.com

These mechanistic studies are essential for building a complete picture of how this compound exerts its biological effects and for the rational design of new, improved derivatives.

Advanced Analytical Methodologies for Triacetylindicine Research

Chromatographic-Mass Spectrometric Techniques for Trace Analysis

Chromatographic techniques coupled with mass spectrometry are indispensable for the separation, identification, and quantification of trace amounts of chemical compounds in complex matrices.

UHPLC-MS/MS stands as a powerful and highly sensitive technique for the analysis of pyrrolizidine (B1209537) alkaloids. nih.govcore.ac.uk This method offers superior resolution and speed compared to conventional HPLC. nih.gov For the trace analysis of Triacetylindicine, a UHPLC-MS/MS method would be theoretically developed. This would involve the optimization of chromatographic conditions to achieve efficient separation from other analytes. A reversed-phase C18 column would likely be employed with a gradient elution using a mobile phase consisting of acidified water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov

The mass spectrometer, operating in tandem (MS/MS) mode, would provide high selectivity and sensitivity for detection. This would involve monitoring specific precursor-to-product ion transitions for this compound, a technique known as Multiple Reaction Monitoring (MRM), which enhances the signal-to-noise ratio and allows for accurate quantification even at very low concentrations. nih.gov While specific MRM transitions for this compound are not established, they would be determined by infusing a pure standard of the compound into the mass spectrometer.

Hypothetical UHPLC-MS/MS Parameters for this compound Analysis

Parameter Hypothetical Value/Condition
Chromatography
Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 1-5 µL
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [M+H]+ of this compound
Product Ions (Q3) Specific fragments of this compound
Collision Energy Optimized for fragmentation

GC-MS is a cornerstone technique for the profiling of volatile and semi-volatile metabolites. utdallas.educompoundchem.com Due to the generally low volatility of pyrrolizidine alkaloids like this compound, a derivatization step is typically required to increase their volatility and thermal stability for GC analysis. utdallas.edu This process often involves silylation, which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups. researchgate.net

For the metabolite profiling of this compound, a biological sample would first undergo extraction, followed by derivatization. The resulting TMS-derivatized this compound would then be injected into the GC-MS system. The gas chromatograph would separate the derivatized compound from other metabolites based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer would then generate a mass spectrum of the eluting compound, which can be compared to spectral libraries for identification. While a specific GC-MS method for this compound is not documented, the general approach for alkaloid analysis would be applicable. youtube.com

The analysis of this compound in biological samples such as plasma, urine, or tissue homogenates necessitates meticulous sample preparation to remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov The choice of method would depend on the specific biological matrix and the concentration of this compound.

A significant challenge in the analysis of compounds in biological matrices using techniques like LC-MS/MS is the phenomenon of matrix effects. These effects, caused by co-eluting endogenous components of the sample, can lead to either suppression or enhancement of the analyte signal, thereby affecting the accuracy and precision of quantification. To mitigate matrix effects, strategies such as the use of matrix-matched calibration standards or stable isotope-labeled internal standards are employed. A thorough validation of the analytical method is crucial to assess and minimize the impact of matrix effects on the determination of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules. core.ac.uk For this compound, a comprehensive suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) spectroscopy, would be essential to unambiguously determine its chemical structure. These experiments would allow for the assignment of all proton and carbon signals and establish the connectivity of atoms within the molecule.

Furthermore, advanced NMR techniques can be employed to study the interactions of this compound with biological macromolecules, such as proteins or nucleic acids. nih.gov Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify binding epitopes and provide insights into the binding affinity and kinetics of the interaction. Such studies are crucial for understanding the molecular basis of the biological activity of this compound.

Spectroscopic Methods for Quantitative and Qualitative Analysis (e.g., UV-Vis, IR, Fluorescence)

While less specific than mass spectrometric and NMR techniques, other spectroscopic methods can provide valuable qualitative and quantitative information.

UV-Vis Spectroscopy : This technique measures the absorption of ultraviolet and visible light by a molecule. youtube.com For this compound, the presence of chromophores in its structure would result in a characteristic UV-Vis absorption spectrum. This could be utilized for quantitative analysis, particularly for in vitro assays, by constructing a calibration curve based on Beer-Lambert law. The maximal absorption wavelength (λmax) would be a key parameter. youtube.com

Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.eduvscht.cz The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups, such as C=O (ester), C-O, and C-N bonds. This technique is primarily used for qualitative analysis and structural confirmation. compoundchem.com

Fluorescence Spectroscopy : If this compound possesses a fluorophore or can be derivatized with a fluorescent tag, fluorescence spectroscopy can be a highly sensitive method for its detection and quantification. This technique measures the emission of light from a substance that has absorbed light. Its applicability would depend on the intrinsic fluorescent properties of the this compound molecule.

Hypothetical Spectroscopic Data for this compound

Spectroscopic Technique Hypothetical Observation
UV-Vis Spectroscopy λmax in the range of 200-400 nm
IR Spectroscopy Characteristic peaks for C=O (ester), C-O, and C-N functional groups
Fluorescence Spectroscopy Emission spectrum if the molecule is fluorescent

Cheminformatics and Data Analysis in this compound Research

Cheminformatics plays a crucial role in modern drug discovery and chemical research by employing computational methods to analyze chemical and biological data. nih.govnih.gov In the context of this compound research, cheminformatics tools could be used to predict its physicochemical properties, such as solubility, lipophilicity, and membrane permeability.

Furthermore, computational studies, including molecular docking and molecular dynamics simulations, could be employed to model the interaction of this compound with potential biological targets. nih.gov These in silico approaches can help to hypothesize mechanisms of action and guide further experimental studies. The vast amount of data generated from the analytical techniques described above would be processed and analyzed using specialized software to extract meaningful scientific insights.

Application of Databases for Phytochemical Information

In the research of complex natural products like this compound, phytochemical databases serve as indispensable tools for cataloging and retrieving a wealth of information. These databases compile extensive data on chemical structures, botanical sources, geographical distribution, and known biological activities. While direct entries for this compound may be limited, these resources are invaluable for studying related pyrrolizidine alkaloids, thereby providing a comparative framework for its investigation. mdpi.comphytolab.com

The synergy between experimental natural product research and computational approaches is growing, with an increasing number of publicly available natural product databases. scielo.org.mx These platforms facilitate the management and analysis of accumulated data, including plant species, chemical compounds, structures, and bioactivities. nih.gov For a compound like this compound, researchers can leverage these databases to compare its structural features and predicted properties with those of other known alkaloids.

Several key databases are instrumental in the field of natural product research and would be applicable to the study of this compound:

Database NameDescriptionPotential Application for this compound Research
PubChem A comprehensive public repository of chemical substances and their biological activities, maintained by the National Center for Biotechnology Information (NCBI). scielo.org.mxSearching for this compound or its analogs to find structural information, identifiers, and links to relevant literature.
ChEMBL A large, open-access database of bioactive molecules with drug-like properties, curated from medicinal chemistry literature. scielo.org.mxIdentifying compounds with similar scaffolds to this compound and exploring their bioactivity data to infer potential biological targets.
Dr. Duke's Phytochemical and Ethnobotanical Databases A vast collection of data on plant chemicals and their ethnobotanical uses, developed by the U.S. Department of Agriculture.Investigating the plant sources of related pyrrolizidine alkaloids and their traditional uses, which could provide context for this compound's biological role.
Natural Products Atlas A database that systematically collects and curates natural products reported in the peer-reviewed scientific literature.Discovering structurally similar natural products and accessing the original research papers describing their isolation and characterization.

The utilization of such databases enables researchers to perform large-scale data analysis, identify trends in the distribution of pyrrolizidine alkaloids, and formulate hypotheses for further experimental validation. scielo.org.mxnih.gov

Statistical Analysis and Modeling of Research Data

Statistical analysis and computational modeling are integral to modern phytochemical research, allowing for the interpretation of complex datasets and the prediction of molecular behavior. These methodologies are particularly valuable in the study of this compound, where they can be applied to quantify its presence in natural sources, elucidate structure-activity relationships, and predict its biological properties.

Quantitative Analysis:

Accurate and precise quantitative analysis is fundamental to understanding the distribution and concentration of this compound in plant materials and biological samples. creative-proteomics.combcit.ca Various analytical techniques are employed for this purpose, with the data generated being subjected to rigorous statistical analysis to ensure reliability. nih.govamazonaws.com

Commonly used techniques for the quantitative analysis of alkaloids like this compound include:

High-Performance Liquid Chromatography (HPLC): A cornerstone technique for separating and quantifying individual components in a mixture. amazonaws.comresearchgate.net

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): Offers high sensitivity and selectivity for detecting and quantifying trace amounts of compounds in complex matrices. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and thermally stable compounds, often after derivatization. creative-proteomics.com

The data obtained from these methods are statistically analyzed to determine parameters such as limits of detection (LOD), limits of quantification (LOQ), linearity, and recovery, ensuring the validity of the quantitative results. mdpi.com

Chemometrics and Modeling:

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of this compound research, chemometric approaches can be used to analyze spectral data, classify samples based on their chemical profiles, and build predictive models. nih.gov

Quantitative Structure-Activity Relationship (QSAR):

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org For this compound, QSAR models can be developed to predict its potential therapeutic effects or toxicity based on its molecular descriptors. wikipedia.orgnih.gov These models are built using datasets of compounds with known activities and can be used to screen virtual libraries of related structures for potential leads in drug discovery. nih.gov

The general form of a QSAR model can be expressed as: Activity = f(molecular descriptors)

Where the molecular descriptors can be categorized as:

Descriptor TypeExamplesRelevance to this compound Research
Topological Molecular connectivity indices, Wiener indexDescribe the atomic connectivity and branching of the molecule.
Geometrical Molecular surface area, volumeRelate to the three-dimensional shape and size of the molecule, which can influence receptor binding.
Electronic Dipole moment, partial chargesReflect the electronic properties of the molecule, which are crucial for intermolecular interactions.
Physicochemical LogP (lipophilicity), molar refractivityDescribe properties that influence the absorption, distribution, metabolism, and excretion (ADME) of the compound.

By applying statistical methods such as multiple linear regression, partial least squares, and machine learning algorithms, researchers can develop robust QSAR models to guide the synthesis of new derivatives of this compound with improved activity profiles. youtube.com The integration of these advanced analytical and modeling methodologies is essential for advancing our understanding of this compound and unlocking its full scientific potential.

Emerging Research Avenues and Future Perspectives for Triacetylindicine Research

Integration of Artificial Intelligence and Machine Learning in Predicting Molecular Behavior

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the study of complex molecules like Triacetylindicine, a member of the pyrrolizidine (B1209537) alkaloid (PA) class of natural toxins. mdpi.comresearchgate.net These computational approaches offer powerful tools for predicting the behavior and potential biological targets of such compounds, significantly accelerating research and providing insights that are difficult to obtain through traditional experimental methods alone. mdpi.comnih.gov

In the context of this compound, AI and ML can be employed for:

Target Prediction: By comparing the 3D structure of this compound to libraries of known molecules and their protein targets, ML algorithms can predict its potential binding partners in the body. mdpi.comresearchgate.net This approach has already been used to identify the muscarinic acetylcholine (B1216132) receptor M1 as a likely target for a range of pyrrolizidine alkaloids. mdpi.comresearchgate.net

Toxicity Assessment: In silico models can predict the potential toxicity of this compound by analyzing its structural features and comparing them to those of known toxins. researchgate.net This can help prioritize experimental studies and guide the development of safer derivatives.

Understanding Structure-Activity Relationships: AI can help elucidate how small changes in the chemical structure of this compound affect its biological activity. This knowledge is crucial for designing new compounds with desired therapeutic properties while minimizing unwanted side effects.

High-Throughput Screening for Modulators of this compound-Related Pathways

High-throughput screening (HTS) is a critical technology in drug discovery and toxicology that allows for the rapid testing of thousands of chemical compounds for their effects on specific biological pathways. In the context of this compound, HTS assays can be invaluable for identifying molecules that either enhance or inhibit its activity, or that modulate the cellular pathways it affects.

The process typically involves the use of multi-well plates where cells or biochemical reactions are exposed to a library of test compounds. lek.com Automated systems then measure a specific response, such as changes in cell viability, enzyme activity, or gene expression. nih.gov For pyrrolizidine alkaloids like this compound, HTS can be used to:

Identify potential antidotes or protective agents: By screening for compounds that counteract the toxic effects of this compound in cell-based assays, researchers can identify potential therapeutic interventions for PA poisoning.

Discover novel therapeutic applications: HTS can be used to screen for beneficial activities of this compound or its derivatives in disease models, potentially uncovering new uses for these compounds.

Elucidate mechanisms of action: By observing which cellular pathways are affected by this compound in HTS assays, scientists can gain a deeper understanding of how it exerts its biological effects.

A key consideration for HTS of PAs is their metabolic activation. Since many PAs are not toxic until they are metabolized by cytochrome P450 enzymes in the liver, HTS assays must incorporate this metabolic step to be physiologically relevant. nih.gov This can be achieved by using liver cell lines that express these enzymes or by adding liver fractions to the assay system. researchgate.net

The data generated from HTS can be vast and complex. Therefore, computational tools and data analysis techniques are essential for interpreting the results and identifying promising "hits" for further investigation. mdpi.com

Innovative Synthetic Biology Approaches for Targeted Compound Production

Synthetic biology, an interdisciplinary field that applies engineering principles to biological systems, offers transformative approaches for the production of complex natural products like this compound. bio.orggao.gov This technology allows for the redesign of metabolic pathways in microorganisms or plants to produce specific compounds at higher yields and with greater purity than can be achieved through traditional chemical synthesis or extraction from natural sources. rsc.orgnih.gov

The core of synthetic biology lies in the ability to design and assemble standardized genetic parts—such as genes, promoters, and other regulatory elements—into novel biological circuits. bio.orgnih.gov These engineered circuits can then be introduced into a host organism, such as yeast or bacteria, to create a "cell factory" for producing the desired compound. hudsonlabautomation.com

For this compound and other pyrrolizidine alkaloids, synthetic biology could be used to:

Increase Production Yield: By optimizing the expression of key enzymes in the biosynthetic pathway of this compound, it may be possible to significantly increase its production in a microbial host. nih.gov

Produce Novel Derivatives: Synthetic biology techniques can be used to introduce new enzymes into the biosynthetic pathway, leading to the creation of novel this compound derivatives with potentially improved therapeutic properties or reduced toxicity. rsc.org

Elucidate Biosynthetic Pathways: By systematically expressing different combinations of genes from the this compound biosynthetic pathway in a heterologous host, researchers can unravel the precise steps involved in its formation. annualreviews.org

A powerful tool in the synthetic biologist's arsenal (B13267) is CRISPR/Cas9 gene editing technology. frontiersin.org This system allows for precise modifications to an organism's genome, enabling the targeted knockout of competing metabolic pathways or the insertion of new genes to enhance the production of the desired compound. frontiersin.orgnih.gov For example, CRISPR/Cas9 has been used to reduce the levels of toxic pyrrolizidine alkaloids in the medicinal plant Symphytum officinale by knocking out the gene for homospermidine synthase, a key enzyme in their biosynthesis. frontiersin.orgnih.gov

The development of synthetic biology platforms for this compound production holds great promise for ensuring a sustainable and reliable supply of this compound for research and potential therapeutic applications. gao.govnih.gov

Exploration of Systems Biology to Understand Broader Biological Impact

Systems biology offers a holistic approach to understanding the complex interactions of molecules like this compound within a living organism. isbscience.orgyoutube.com Unlike traditional reductionist approaches that focus on individual components, systems biology aims to integrate data from multiple "omics" levels—genomics, proteomics, metabolomics—to create a comprehensive picture of how a biological system responds to a perturbation, such as exposure to a chemical compound. isbscience.orgnih.gov

The fundamental principle of systems biology is that the behavior of a system as a whole emerges from the interactions of its individual parts. youtube.com By studying these interactions, researchers can gain insights into the broader biological impact of this compound that might be missed by focusing on a single molecular target. unomaha.edu

Key aspects of a systems biology approach to this compound research include:

Multi-omics Data Integration: This involves collecting and analyzing data on changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) in cells or tissues exposed to this compound. isbscience.orgufz.de

Network Analysis: The integrated data can be used to construct biological networks that illustrate the complex web of interactions between genes, proteins, and metabolites. isbscience.org Analyzing these networks can help identify key pathways and processes that are perturbed by this compound.

Computational Modeling: Mathematical models can be developed to simulate the behavior of these biological networks and predict how the system will respond to different doses or durations of this compound exposure. github.io

A systems toxicology approach, which applies the principles of systems biology to the study of toxic substances, is particularly relevant for understanding the adverse effects of pyrrolizidine alkaloids. nih.gov For example, by analyzing the transcriptomic changes in the lungs of rats exposed to PAs, researchers have gained insights into the molecular mechanisms underlying their pneumotoxicity. nih.gov

Ultimately, a systems biology approach will provide a more complete understanding of the multifaceted biological effects of this compound, from the molecular level to the whole organism. nih.gov This knowledge is essential for accurately assessing its risks and for identifying potential biomarkers of exposure or effect.

Development of Advanced In Vitro Mimetic Systems for Mechanistic Studies

Advanced in vitro models, such as three-dimensional (3D) cell cultures and "organ-on-a-chip" systems, are revolutionizing preclinical research by providing more physiologically relevant platforms for studying the effects of chemical compounds like this compound. mdpi.comuu.nl These models aim to bridge the gap between traditional 2D cell cultures, which often fail to replicate the complexity of living tissues, and animal models, which can be costly and may not accurately predict human responses. lek.comnih.gov

3D Cell Culture Models:

Unlike conventional 2D cell cultures where cells are grown in a single layer on a flat surface, 3D models allow cells to grow in a more natural, tissue-like structure. nih.gov This can be achieved by growing cells as spheroids or by embedding them in a hydrogel matrix that mimics the extracellular environment. nih.gov For studying this compound, 3D liver models are particularly valuable as they can better replicate the metabolic functions of the liver, including the cytochrome P450 enzymes responsible for activating many pyrrolizidine alkaloids. researchgate.net

Organ-on-a-Chip Technology:

Organ-on-a-chip (OOC) or microphysiological systems (MPS) are microfluidic devices that contain living cells in a continuously perfused, 3D microenvironment that mimics the structure and function of a human organ or tissue. nih.gov These systems can be used to model the effects of this compound on specific organs, such as the liver or the lung, with greater accuracy than traditional in vitro methods. frontiersin.org

Key advantages of using advanced in vitro models for this compound research include:

Improved Physiological Relevance: By recapitulating the 3D architecture and microenvironment of human tissues, these models provide a more accurate platform for studying the compound's effects. uu.nlnih.gov

Mechanistic Insights: OOC systems allow for the precise control of experimental conditions and the real-time monitoring of cellular responses, providing valuable insights into the mechanisms of this compound-induced toxicity. nih.gov

Reduced Reliance on Animal Testing: The development and validation of these advanced models are in line with global efforts to reduce, refine, and replace the use of animals in research. mdpi.com

For example, a two-layer transwell co-culture model has been developed to study PA-induced damage to hepatic sinusoidal endothelial cells (HSECs), the primary target of these toxins in the liver. researchgate.net In this model, hepatocytes metabolize the PAs, and the resulting toxic metabolites then act on the co-cultured HSECs, mimicking the in vivo situation. researchgate.net The development of even more sophisticated models, such as multi-organ chips that can simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound in the body, represents a significant future direction in this field. nih.gov

Q & A

Basic: What are the established protocols for synthesizing Triacetylindicine, and how can researchers ensure reproducibility across laboratories?

Answer:
The synthesis of this compound typically involves acetylation of indicine derivatives under controlled conditions. To ensure reproducibility:

  • Detailed Experimental Documentation : Provide step-by-step procedures, including reaction times, temperatures, solvent ratios, and catalyst concentrations. Avoid omitting "minor" steps, as these can significantly impact outcomes .
  • Replication and Purity Assessment : Perform triplicate syntheses and characterize intermediates/final products using HPLC (≥95% purity) and NMR (to confirm structural integrity). Share raw spectral data in supplementary materials .
  • Standardized Reagents : Specify reagent grades (e.g., ACS-grade solvents) and batch numbers to minimize variability .

Basic: Which analytical techniques are recommended for initial characterization of this compound’s chemical structure and purity?

Answer:

  • Structural Confirmation : Use 1^1H/13^{13}C NMR to verify acetyl group incorporation and aromatic proton shifts. Compare spectra with literature data or computational simulations .
  • Purity Analysis : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (MS) for molecular weight validation. Report retention times and mass-to-charge ratios .
  • Crystallography (Optional) : For novel derivatives, single-crystal X-ray diffraction provides unambiguous structural proof but requires high-purity samples .

Advanced: How can researchers address discrepancies in reported pharmacokinetic (PK) profiles of this compound across different in vivo models?

Answer:

  • Study Design Audit : Compare methodologies for dose administration (oral vs. intravenous), sampling intervals, and bioanalytical techniques (e.g., LC-MS/MS vs. ELISA). Variability often arises from differences in assay sensitivity .
  • Model-Specific Factors : Account for interspecies metabolic differences (e.g., cytochrome P450 activity in rodents vs. primates) using species-specific enzyme inhibition assays .
  • Data Triangulation : Validate findings by cross-referencing PK data with in vitro hepatocyte metabolism studies and physiologically based pharmacokinetic (PBPK) modeling .

Advanced: What strategies optimize the yield and scalability of this compound synthesis without compromising purity?

Answer:

  • Process Parameter Optimization : Use design of experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). Response surface methodology (RSM) can model interactions between variables .
  • In-Line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR spectroscopy to track reaction progression in real time, reducing batch failures .
  • Purification Scalability : Transition from column chromatography (lab-scale) to continuous crystallization or simulated moving bed (SMB) chromatography for pilot-scale production .

Advanced: How should researchers design studies to investigate this compound’s mechanism of action while minimizing off-target effects?

Answer:

  • Target Engagement Assays : Use CRISPR-Cas9 knockout models or siRNA silencing to confirm specificity. Measure downstream biomarkers (e.g., phosphorylation status) via Western blot .
  • High-Content Screening (HCS) : Combine transcriptomics and proteomics to identify off-target pathways. Validate hits using thermal shift assays (TSA) to assess binding promiscuity .
  • Dose-Response Rigor : Establish a steep Hill slope in dose-response curves (>2.0), indicating high target specificity. Compare IC₅₀ values across related targets to assess selectivity .

Advanced: What frameworks guide the formulation of robust research questions for this compound’s preclinical development?

Answer:

  • PICO Framework : Define P opulation (e.g., in vitro cell lines), I ntervention (dose range), C omparator (positive/negative controls), and O utcome (e.g., apoptosis rate) .
  • FINER Criteria : Ensure questions are F easible (within lab capabilities), I nteresting (novel acetylated indole derivatives), N ovel (unexplored PK/PD relationships), E thical (animal welfare compliance), and R elevant (therapeutic potential in oncology) .
  • Gap Analysis : Systematically review existing literature to identify understudied areas, such as long-term toxicity or resistance mechanisms .

Advanced: How can conflicting cytotoxicity data for this compound in peer-reviewed studies be reconciled?

Answer:

  • Experimental Conditions Audit : Compare cell culture media (e.g., serum concentration), passage numbers, and incubation times. Standardize assays using CLSI guidelines .
  • Data Normalization : Express cytotoxicity as a percentage of vehicle control and include internal reference compounds (e.g., doxorubicin) to calibrate inter-lab variability .
  • Meta-Analysis : Apply PRISMA guidelines to aggregate data from multiple studies, using random-effects models to account for heterogeneity .

Basic: What are the best practices for reporting this compound research to meet journal standards?

Answer:

  • Structured Abstracts : Follow journal-specific word limits (150–250 words) and highlight objectives, methods, key results, and implications .
  • Data Transparency : Deposit raw datasets in repositories like Figshare or Zenodo, citing DOIs in the manuscript. For visual clarity, limit TOC graphics to 2–3 structures .
  • Ethics Compliance : Declare animal welfare protocols (IACUC approval) and conflict of interest statements in the methods section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.